3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its appearance or state under standard conditions.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Novel Synthesis Methods
Researchers have developed innovative synthesis methods for compounds containing the 1,2,4-oxadiazole moiety. Notable is the acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, facilitating a high-yield, convenient synthesis of 1,2,4-oxadiazole-3-carboxamide derivatives, crucial in pharmaceutical chemistry (Du et al., 2021). Similarly, the use of ultrasound-promoted synthesis techniques has shown promise, producing 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles more efficiently than traditional methods (Bretanha et al., 2011).
Chemical Properties and Synthon Utility
The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been extensively studied, revealing its versatility as a synthon for generating various 1,2,5-oxadiazole derivatives. This involves acylation, oxidation, and reactions with N- and S-nucleophilic reagents, offering a plethora of chemical transformation possibilities (Stepanov et al., 2019).
Biological Activities and Applications
1,2,4-oxadiazole derivatives showcase a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antifungal properties, among others. They serve as critical components in the development of various pharmaceuticals and agrochemical products (Shah, 2012). Further, the therapeutic potential of compounds containing the oxadiazole moiety is substantial, with diverse pharmacological activities like antibacterial, antitumor, anti-viral, and antioxidant effects reported in the literature (Siwach & Verma, 2020).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or handling.
Future Directions
This would involve discussing potential future research directions. This could include potential applications of the compound, or areas where further study is needed.
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properties
IUPAC Name |
3-(chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)10-8-2/h1H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDMVGCVZWQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657639 | |
Record name | 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |
CAS RN |
25977-21-3 | |
Record name | 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25977-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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